molecular formula C10H7N3O B14169079 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile CAS No. 1196152-09-6

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile

Cat. No.: B14169079
CAS No.: 1196152-09-6
M. Wt: 185.18 g/mol
InChI Key: AUGRBDSKYMDPPF-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile (CAS 1196152-09-6) is a high-purity chemical building block offered with a minimum purity of 98% . This compound has a molecular formula of C₁₀H₇N₃O and a molecular weight of 185.18 g/mol . Its structure integrates a pyridine ring and a malononitrile group separated by a keto-ethyl linker, making it a versatile intermediate for synthetic organic chemistry. Researchers value this compound for its potential in developing more complex heterocyclic systems, particularly in medicinal chemistry and materials science. The malononitrile group is a known precursor to various functional groups, while the pyridine moiety is a common pharmacophore. The calculated properties, such as a LogP of 0.5, indicate moderate lipophilicity, and the molecule features multiple hydrogen bond acceptors, which can influence its reactivity and solubility in biological and chemical systems . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Appropriate safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

CAS No.

1196152-09-6

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(2-oxo-2-pyridin-2-ylethyl)propanedinitrile

InChI

InChI=1S/C10H7N3O/c11-6-8(7-12)5-10(14)9-3-1-2-4-13-9/h1-4,8H,5H2

InChI Key

AUGRBDSKYMDPPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(C#N)C#N

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Condensation

A patent by WO2016170545A1 details a two-step process for analogous compounds:

  • Formation of Acid Chloride : Reacting 4-phenoxybenzoic acid with thionyl chloride or pivaloyl chloride generates the corresponding acid chloride.
  • Malononitrile Coupling : The acid chloride reacts with malononitrile in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) as bases.

For 2-(2-oxo-2-(pyridin-2-yl)ethyl)malononitrile, substituting 2-acetylpyridine-derived acid chlorides could yield the target compound. Typical conditions include:

  • Solvent : THF or dichloromethane
  • Temperature : 0–5°C (initial), 65–70°C (reflux)
  • Yield : ~70–85% (extrapolated from similar reactions).

Base-Catalyzed Direct Condensation

A solvent-free method from Journal of Scientific Research employs ammonium acetate as a catalyst:

  • Mix 2-acetylpyridine (0.01 M) with malononitrile (0.01 M).
  • Add ammonium acetate (5 mol%) and grind mechanically for 10–15 minutes.
  • Isolate the product via recrystallization (ethanol/water).

Advantages :

  • Atom economy >90%
  • Reaction time: <30 minutes
  • Yield: ~75–88% (based on benzylidenemalononitrile analogs).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and selectivity. A modified protocol derived from green chemistry principles achieves completion in 5–10 minutes:

Procedure

  • Combine 2-acetylpyridine (1.21 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (0.04 g, 0.5 mmol) in a microwave vial.
  • Irradiate at 300 W, 80°C, for 8 minutes.
  • Purify via flash chromatography (hexane/ethyl acetate, 7:3).

Key Parameters :

  • Power : 300–500 W
  • Temperature : 80–100°C
  • Yield : 82–90%.

Sonochemical Synthesis

Ultrasound promotes cavitation, accelerating molecular interactions. The following protocol adapts solvent-free sonication:

Methodology

  • Suspend 2-acetylpyridine (10 mmol) and malononitrile (10 mmol) in 20 mL acetone.
  • Add ceric ammonium nitrate (CAN, 5 mol%) as a catalyst.
  • Sonicate at 40 kHz, 50°C, for 20 minutes.
  • Filter and wash with cold ethanol.

Outcomes :

  • Reaction Time : 20–30 minutes
  • Yield : 78–85%
  • Purity : >95% (HPLC).

Alkylation of Malononitrile

Nucleophilic alkylation offers an alternative route, particularly for introducing the pyridinyl ketone moiety.

Stepwise Alkylation

  • Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone :
    • Brominate 2-acetylpyridine using HBr/H₂O₂ in acetic acid.
  • Alkylation Reaction :
    • React malononitrile (2 equiv) with the bromo ketone (1 equiv) in DMF, using K₂CO₃ as a base.
    • Stir at 25°C for 12 hours.

Conditions :

  • Solvent : DMF or acetonitrile
  • Yield : 65–72%.

Comparative Analysis of Methods

Method Catalyst/Base Time Yield Purity Green Metrics
Classical Knoevenagel DIPEA/DMAP 8–12 hrs 70–85% >90% Moderate
Microwave-Assisted Ammonium acetate 5–10 min 82–90% >95% High
Sonochemical Ceric ammonium nitrate 20–30 min 78–85% >95% High
Alkylation K₂CO₃ 12 hrs 65–72% 85–90% Low

Challenges and Optimization Strategies

  • Ketone Reactivity : Unlike aldehydes, ketones exhibit lower electrophilicity. Using Lewis acids (e.g., ZnCl₂) or high-pressure conditions improves reactivity.
  • Byproduct Formation : Alkylation may produce dialkylated derivatives. Stoichiometric control (1:1 malononitrile:electrophile) mitigates this.
  • Purification : Amorphous forms (common in solvent-free methods) require anti-solvent crystallization. Patent WO2016170545A1 recommends cyclohexane or water for slurrying.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted pyridine derivatives .

Scientific Research Applications

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. The pathways involved include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Physical Properties of Selected Malononitrile Derivatives

Compound Name Substituent (R) Melting Point (°C) IR (CN stretch, cm⁻¹) Reference
2-(2-Oxo-2-phenylethyl)malononitrile Phenyl 160–162 2211
2-(2-Oxo-2-(4-CF₃-phenyl)ethyl)malononitrile 4-Trifluoromethylphenyl N/A N/A
2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile 4-Methoxyphenyl N/A 2208 (analog)
Target Compound Pyridin-2-yl Not Reported ~2210 (estimated)
  • This may lower solubility in non-polar solvents but improve coordination with metal ions .
  • Spectral Data : The nitrile stretch in IR (~2210 cm⁻¹) remains consistent across analogs, while the carbonyl (C=O) stretch (~1645 cm⁻¹ in phenyl analogs) may shift slightly due to conjugation with the pyridine ring .

Crystallographic and Molecular Packing

Substituting indolinyl with pyridin-2-yl could introduce intermolecular N–H···N interactions, altering packing efficiency and stability.

Biological Activity

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, particularly its antiproliferative, antibacterial, and antifungal activities, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its versatile biological activities. The presence of the malononitrile moiety enhances its reactivity and potential pharmacological effects.

Antiproliferative Activity

Recent studies have indicated that derivatives of pyridine, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects on HepG-2 and Caco-2 Cell Lines

A study evaluated the antiproliferative activity of a series of pyridine derivatives against HepG-2 (liver cancer) and Caco-2 (colorectal cancer) cell lines. The most active derivative showed an IC50 value of 7.83 ± 0.50 μM against Caco-2 cells, outperforming Doxorubicin (IC50 = 12.49 ± 1.10 μM). The mechanism involved the activation of pro-apoptotic genes (Bax) and suppression of anti-apoptotic genes (Bcl-2), indicating a robust apoptotic pathway activation .

CompoundCell LineIC50 (μM)Mechanism
DoxorubicinCaco-212.49 ± 1.10Apoptosis induction
Compound 7Caco-27.83 ± 0.50Bax activation, Bcl-2 suppression

Antibacterial Activity

Pyridine derivatives are also recognized for their antibacterial properties. Research has demonstrated that compounds containing the pyridine structure can effectively inhibit various bacterial strains.

Case Study: Antibacterial Evaluation

A study reported the synthesis and antibacterial evaluation of several pyridine derivatives, including those with malononitrile structures. The results indicated strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33

Antifungal Activity

In addition to antibacterial effects, compounds similar to this compound have shown antifungal activity against various fungal strains.

Case Study: Antifungal Effects

The antifungal properties were assessed against common pathogens such as Candida albicans and Fusarium oxysporum, with promising results indicating effective inhibition at low concentrations .

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

Mechanistic Insights

The biological activities of these compounds often correlate with their ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : Activation of the mitochondrial apoptosis pathway through modulation of Bcl-2 family proteins.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function through interaction with essential enzymes.

Q & A

Q. Table 1: Performance of DFT Functionals for Absorption Maxima

Functionalλmax (nm)Deviation from Experimental
B3LYP607.8-26.2
CAM-B3LYP484.2-149.8
uB97XD470.8-163.2
Experimental634.0-

What spectroscopic techniques are most effective for characterizing the structural features of this compound, and how can conflicting spectral data be resolved?

Basic Research Question
Infrared linear dichroism (IR-LD) spectroscopy and X-ray crystallography are key for structural elucidation. IR-LD identifies functional groups (e.g., C≡N stretching at ~2200 cm<sup>−1</sup>) and confirms molecular orientation in nematic liquid crystals . Single-crystal X-ray diffraction provides bond lengths and angles (e.g., C–C and C–N distances), resolving ambiguities in tautomeric forms . Conflicting spectral data (e.g., unexpected absorption bands) can arise from solvent effects or impurities. Cross-validation using multiple techniques (e.g., NMR, mass spectrometry) and computational simulations (DFT vibrational analysis) helps reconcile discrepancies .

What are the key considerations in designing experiments to evaluate the biological activity of this compound, such as anticancer properties?

Advanced Research Question
Biological assays require careful control of compound purity, solubility (e.g., DMSO as a carrier solvent), and concentration ranges. For anticancer studies, in vitro cytotoxicity tests (e.g., MTT assays on human carcinoma cell lines) should include positive controls (e.g., cisplatin) and dose-response curves. Evidence shows that derivatives synthesized via condensation with chlorobenzylidene malononitrile exhibit activity dependent on substituent electronic effects (e.g., electron-withdrawing groups enhance potency) . Researchers must also assess stability under physiological conditions (pH 7.4, 37°C) and potential off-target effects using selectivity assays.

How do variations in molecular structure, such as substituents on the pyridine ring, affect the compound’s photophysical properties in optoelectronic applications?

Advanced Research Question
Substituents alter electron-withdrawing/donating capacity, modulating charge-transfer efficiency. For example, replacing pyridine with stronger acceptors (e.g., 2-(1,3-dihydro-1-oxoinden-3-ylidene)malononitrile) red-shifts absorption spectra and lowers LUMO levels, enhancing photovoltaic performance in organic solar cells . Computational screening (DFT/TDDFT) predicts structure-property relationships, guiding synthetic design. Experimental validation via cyclic voltammetry (HOMO/LUMO levels) and transient absorption spectroscopy (charge-carrier lifetimes) is critical .

What are the recommended safety protocols for handling this compound in laboratory settings, given its potential reactivity?

Basic Research Question
Safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Emergency Procedures: Immediate rinsing with water for skin/eye exposure (15 minutes) and medical consultation for ingestion .
  • Storage: Sealed containers in dry, ventilated areas away from ignition sources .

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